Whole-Body and Organ-Specific Pharmacokinetic Differentiation: Dehydroemetine vs. Emetine
In guinea pigs, racemic 2-dehydroemetine exhibited a whole-body elimination half-life of 2.22 days, compared to 5.27 days for natural emetine, representing a 2.37-fold faster systemic clearance. Critically, dehydroemetine disappeared more rapidly from the heart than from the liver, whereas emetine showed the reverse pattern: slower cardiac clearance and greater hepatic retention, a kinetic signature mechanistically linked to the reduced cardiotoxicity of dehydroemetine [1].
| Evidence Dimension | Whole-body elimination half-life (guinea pig) |
|---|---|
| Target Compound Data | 2.22 days (racemic 2-dehydroemetine) |
| Comparator Or Baseline | 5.27 days (natural emetine) |
| Quantified Difference | 2.37-fold shorter half-life for dehydroemetine |
| Conditions | Guinea pigs; intraperitoneal injection of ¹⁴C-labeled compounds; radiometric determination. |
Why This Matters
A shorter whole-body half-life and preferential cardiac clearance directly translate to reduced cumulative exposure in cardiac tissue, a critical procurement consideration when selecting a reference standard for in vivo studies where emetine-level cardiotoxicity is unacceptable.
- [1] Schwartz DE, Herrero J. Comparative Pharmacokinetic Studies of Dehydroemetine and Emetine in Guinea Pigs Using Spectrofluorometric and Radiometric Methods. American Journal of Tropical Medicine and Hygiene. 1965;14(1):78-83. PMID: 14248995. View Source
